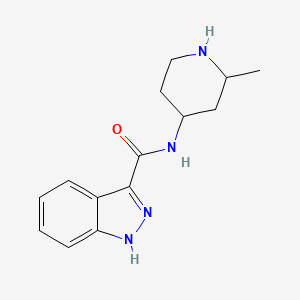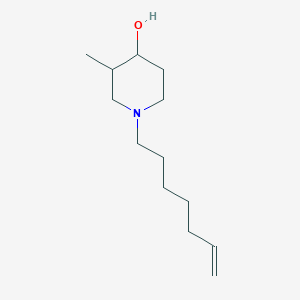![molecular formula C12H14N2O3 B6634316 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B6634316.png)
5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid, also known as DACPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. DACPA is a pyridine derivative and a member of the class of cyclopropanecarboxylic acids.
Mecanismo De Acción
The mechanism of action of 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid involves the inhibition of histone deacetylase, which leads to alterations in chromatin structure and gene expression. This, in turn, leads to the induction of cell death in cancer cells and the prevention of their proliferation.
Biochemical and Physiological Effects:
5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid can induce cell death in cancer cells and inhibit their proliferation. In vivo studies have shown that 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid can inhibit tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid is its specificity for histone deacetylase, which makes it a potentially useful tool for studying the role of this enzyme in various biological processes. However, one limitation of 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for experiments.
Direcciones Futuras
There are several future directions for research on 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the potential applications of 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid in other areas of biomedical research, such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to determine the safety and efficacy of 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid in vivo, as well as its potential for use in clinical trials.
Métodos De Síntesis
The synthesis of 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid involves a multistep process that starts with the reaction of 3-cyanopyridine with 2,2-dimethylcyclopropanecarbonyl chloride in the presence of a base. The resulting intermediate is then treated with hydroxylamine hydrochloride to obtain the final product, 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid. The yield of this process is typically around 50%.
Aplicaciones Científicas De Investigación
5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid has been studied for its potential applications in biomedical research, particularly in the field of cancer treatment. It has been shown to inhibit the activity of a key enzyme, histone deacetylase, which is involved in the regulation of gene expression. By inhibiting this enzyme, 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid has the potential to induce cell death in cancer cells and prevent their proliferation.
Propiedades
IUPAC Name |
5-[(2,2-dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2)4-9(12)10(15)14-8-3-7(11(16)17)5-13-6-8/h3,5-6,9H,4H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUGECNPZDEOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC2=CN=CC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromothiophen-2-yl)-N-[(1-ethenylpyrazol-4-yl)methyl]methanamine](/img/structure/B6634244.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6634251.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6634257.png)



![3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6634294.png)
![2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B6634302.png)
![1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6634308.png)




